molecular formula C9H7BrF2O2 B8170746 2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde

2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde

Cat. No.: B8170746
M. Wt: 265.05 g/mol
InChI Key: MRZNKYTVGLEFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is a brominated benzaldehyde derivative featuring a 2,2-difluoroethoxy substituent at the para position relative to the aldehyde group. This compound is structurally characterized by a benzene ring substituted with a bromine atom at position 2 and a 2,2-difluoroethoxy group (-OCH₂CF₂H) at position 4. Such halogen- and fluorine-containing aromatic aldehydes are valuable intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, where they serve as precursors for coupling reactions or further functionalization .

Properties

IUPAC Name

2-bromo-4-(2,2-difluoroethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-4,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZNKYTVGLEFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde typically involves the following steps:

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the bromine and difluoroethoxy groups can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position Effects: The ortho, meta, or para placement of the difluoroethoxy group relative to the aldehyde alters electronic and steric properties.
  • Purity : Most analogs in are synthesized at ≥95% purity, suggesting standardized manufacturing protocols for such brominated aldehydes.

Reactivity and Functional Group Interactions

  • Aldehyde Reactivity: The aldehyde group in all analogs is susceptible to oxidation, reduction, and condensation reactions. However, electron-withdrawing substituents like bromine and fluorine may stabilize the aldehyde against nucleophilic attack compared to non-halogenated analogs .
  • Bromine as a Leaving Group : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). The target compound’s para-substituted difluoroethoxy group may direct coupling reactions to specific positions, contrasting with meta-substituted analogs .

Research Findings and Industrial Relevance

  • Synthetic Utility : Brominated benzaldehydes with fluorinated alkoxy groups are prioritized in medicinal chemistry for their balance of lipophilicity and metabolic resistance. For example, the 2,2-difluoroethoxy group improves bioavailability compared to ethoxy or methoxy analogs .
  • Safety and Handling: While specific toxicological data for the target compound is lacking, brominated aldehydes generally require stringent safety measures.

Biological Activity

2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is a synthetic organic compound characterized by its unique functional groups, including a bromine atom and a difluoroethoxy moiety. This compound has garnered attention in various fields of research including medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is C9H7BrF2O2C_9H_7BrF_2O_2. The structure features a bromine atom at the 2-position and a difluoroethoxy group at the 4-position of the benzaldehyde ring. This configuration is significant for its chemical reactivity and biological interactions.

The biological activity of 2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is largely attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
  • Lipophilicity : The difluoroethoxy group enhances the compound's lipophilicity, facilitating its passage through cellular membranes and interaction with intracellular targets.
  • Halogen Bonding : The presence of bromine allows for halogen bonding, which can influence binding affinity to proteins.

Anticancer Activity

Recent studies have indicated that 2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde exhibits significant anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.3Induction of apoptosis via caspase activation
A549 (Lung)12.7Cell cycle arrest at G1 phase
HeLa (Cervical)10.5Inhibition of topoisomerase II

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. A study evaluated its efficacy against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

This suggests potential applications in treating bacterial infections.

Case Studies

  • Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted the use of 2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde in a series of experiments aimed at understanding its mechanism in breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, supporting its role as an effective anticancer agent.
  • Antimicrobial Research : Another investigation focused on the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. The study found that it significantly reduced bacterial growth, suggesting it could be developed into a new class of antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.